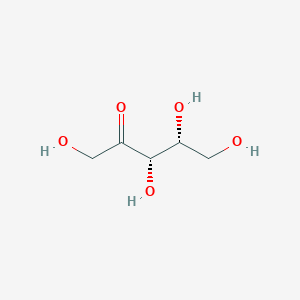
D-キシロース
概要
説明
D-キシロース: は、5つの炭素原子を含む単糖であるペントースのクラスに属する天然に存在する糖です。これは炭水化物代謝における重要な中間体であり、解糖経路と並行した代謝経路であるペントースリン酸経路において重要な役割を果たしています。D-キシロースは、バクテリア、真菌、植物など、さまざまな生物に見られ、ヘミセルロースの主要成分であるD-キシロースの他の有用な化合物への変換に関与しています。
科学的研究の応用
D-Xylulose has a wide range of applications in scientific research, including:
Chemistry:
- Used as a starting material for the synthesis of various chemicals and pharmaceuticals.
- Employed in the study of carbohydrate metabolism and enzyme kinetics .
Biology:
- Serves as a substrate for studying the pentose phosphate pathway and its regulation in different organisms .
- Used in metabolic engineering to produce biofuels and biochemicals from renewable resources .
Medicine:
- Investigated for its potential role in the treatment of metabolic disorders such as pentosuria, a condition characterized by the excessive excretion of pentoses in urine .
Industry:
作用機序
D-キシロースは、主にペントースリン酸経路への関与を通じてその効果を発揮します。この経路では、D-キシロースは酵素キシロースキナーゼによってリン酸化されてD-キシロース-5-リン酸を形成します。 D-キシロース-5-リン酸は、その後、ペントースリン酸経路の非酸化段階に入り、ヌクレオチドやアミノ酸の生合成に不可欠なさまざまな中間体に変換されます .
分子標的と経路:
キシロースキナーゼ: D-キシロースのD-キシロース-5-リン酸へのリン酸化を触媒します.
ペントースリン酸経路酵素: D-キシロース-5-リン酸の他の代謝中間体への変換に関与します.
類似化合物の比較
D-キシロースは、D-キシロース、L-キシロース、D-リブロースなどの他のペントースに似ています。これは、これらの化合物とは異なる独自の特性と用途を持っています。
類似化合物:
D-キシロース: D-キシロースの前駆体であり、ヘミセルロースに多く含まれています.
L-キシロース: D-キシロースの異性体であり、L-アラビノースの代謝に関与しています.
D-リブロース: 光合成のカルビン回路に関与する別のペントースです.
独自性:
生化学分析
Biochemical Properties
D-Xylulose interacts with several enzymes and proteins in biochemical reactions. In bacteria, the isomerization of D-xylose to D-xylulose is usually catalyzed by xylose isomerase (XI) directly . In yeast and mycelial fungi, a two-step pathway is employed involving D-xylose reductase (XR) and xylitol dehydrogenase (XDH) . These interactions are essential for the conversion of D-xylose to D-xylulose .
Cellular Effects
D-Xylulose has significant effects on various types of cells and cellular processes. Once D-xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) becomes the main biochemical pathway for xylose metabolism . This pathway influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-xylulose involves its conversion to xylulose 5-phosphate, an intermediate in the pentose phosphate pathway . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of D-xylulose change over time in laboratory settings. While specific studies on the temporal effects of D-xylulose are limited, it is known that the metabolism of D-xylulose is a dynamic process that can be influenced by various factors such as enzyme concentrations and the presence of other sugars .
Metabolic Pathways
D-Xylulose is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of ribose 5-phosphate, both of which are essential for cellular processes .
Transport and Distribution
D-Xylulose is transported and distributed within cells and tissues. In bacteria, D-xylose is transported into the cytoplasm and isomerized to D-xylulose . The distribution of D-xylulose within cells and tissues can be influenced by various factors, including the presence of specific transporters and binding proteins .
Subcellular Localization
D-Xylulose is localized in the cytoplasm of cells . The subcellular localization of D-xylulose can affect its activity or function. For instance, the localization of D-xylulose in the cytoplasm allows it to participate in the pentose phosphate pathway .
準備方法
合成経路と反応条件: D-キシロースは、酵素による異性化によってD-キシロースから合成できます。酵素D-キシロース異性化酵素は、D-キシロースのD-キシロースへの変換を触媒します。 この反応は通常、穏やかな条件下で起こり、最適pH範囲は7.0〜8.0、温度範囲は30°C〜40°Cです .
工業生産方法: D-キシロースの工業生産には、多くの場合、微生物発酵が用いられます。大腸菌やサッカロミセス・セレビシエなどの微生物は、遺伝子操作によってD-キシロース異性化酵素を発現させることができ、D-キシロースからD-キシロースへの効率的な変換が可能になります。 発酵プロセスは、収率を最大化するように制御された条件下でバイオリアクターで行われます .
化学反応の分析
反応の種類: D-キシロースは、酸化、還元、異性化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: D-キシロースは、硝酸や過マンガン酸カリウムなどの酸化剤を用いて酸性条件下で酸化してD-キシロン酸を生成できます.
還元: D-キシロースは、水素化ホウ素ナトリウムなどの還元剤または炭素上のパラジウムなどの金属触媒による接触水素化を用いてキシリトールに還元できます.
生成される主な生成物:
D-キシロン酸: 酸化によって生成されます。
キシリトール: 還元によって生成されます。
L-キシロース: 異性化によって生成されます。
科学研究への応用
D-キシロースは、科学研究において幅広い用途があり、以下が含まれます。
化学:
- さまざまな化学物質や医薬品の合成の出発物質として使用されます。
- 炭水化物代謝と酵素動力学の研究に用いられます .
生物学:
医学:
産業:
類似化合物との比較
D-xylose: A precursor to D-xylulose, commonly found in hemicellulose.
L-xylulose: An isomer of D-xylulose, involved in the metabolism of L-arabinose.
D-ribulose: Another pentose involved in the Calvin cycle of photosynthesis.
Uniqueness:
特性
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415364, DTXSID201337597 | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-84-8, 5962-29-8 | |
| Record name | D-Xylulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLULOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYLULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


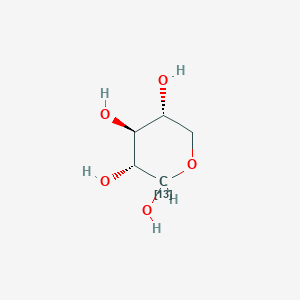
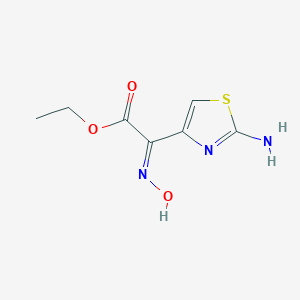
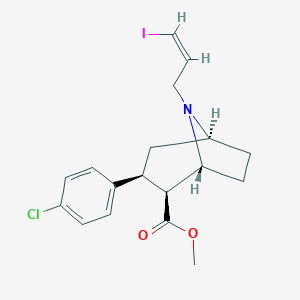
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
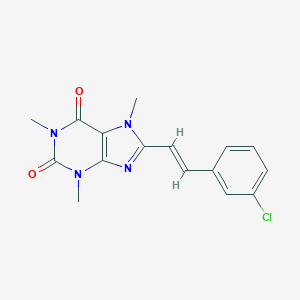
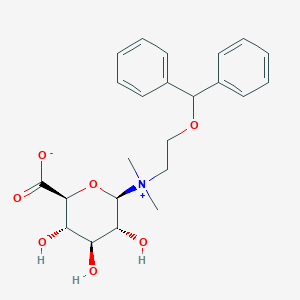
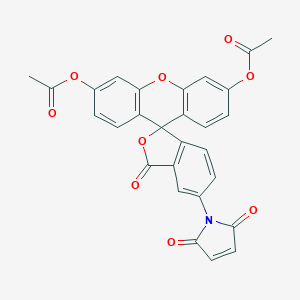
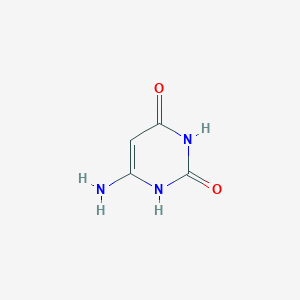
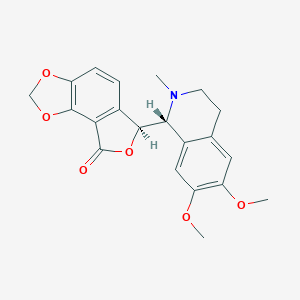
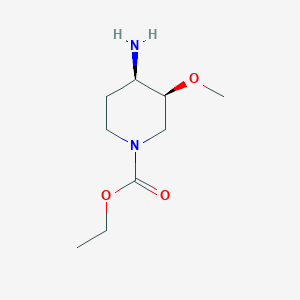
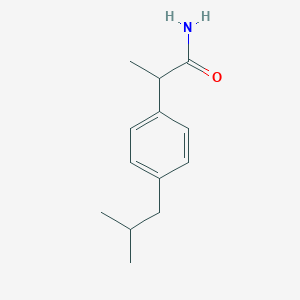
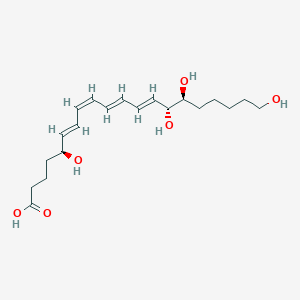
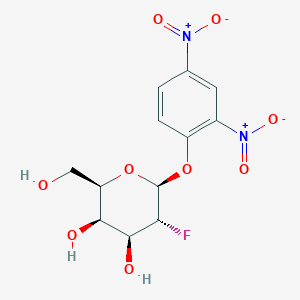
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
